8-Aza-7-deaza-2'-deoxyguanosine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 8-Aza-7-deaza-2'-deoxyguanosine involves several key steps, including the glycosylation of the corresponding base and the subsequent introduction of the sugar moiety. Seela and Kröschel (2003) detail the synthesis of this nucleoside, converting it into phosphoramidite for incorporation into oligonucleotides, highlighting its capacity to form stable base pairs with modified cytosines in both parallel and antiparallel DNA strands (Seela & Kröschel, 2003).
Molecular Structure Analysis
The molecular structure of 8-Aza-7-deaza-2'-deoxyguanosine allows for unique base pairing and self-assembly properties. It does not form G-like tetrads but can lead to higher molecular assemblies in the presence of certain substitutions, as confirmed through ESI-MS spectrometry and HPLC analysis (Seela & Kröschel, 2003).
Chemical Reactions and Properties
8-Aza-7-deaza-2'-deoxyguanosine's chemical reactivity is notably demonstrated in its base pairing properties. It forms stable duplexes with modified nucleosides, and the introduction of halogen or alkynyl substituents at specific positions can significantly influence its duplex stabilization and fluorescent properties. This has been leveraged in studies involving the synthesis and functionalization of oligonucleotides for potential applications in DNA-based technologies (Seela & Kröschel, 2003; Seela et al., 2010).
Physical Properties Analysis
The physical properties of 8-Aza-7-deaza-2'-deoxyguanosine, including its thermal stability and duplex formation capabilities, are closely tied to its structural modifications. Incorporation into oligonucleotides shows slight destabilization relative to natural duplexes, an attribute that is of interest for studying nucleic acid dynamics and stability under varying conditions (Jakša, Kralj, & Kobe, 2002).
Chemical Properties Analysis
The chemical properties of 8-Aza-7-deaza-2'-deoxyguanosine, particularly its base pairing stability and fluorescence characteristics, have been explored in detail. Its ability to expand the genetic alphabet by forming stable and selective base pairs with modified nucleosides provides a versatile tool for genetic engineering and molecular biology research. The stability of these base pairs can be further manipulated through chemical modifications, offering insights into the design of nucleic acid structures with enhanced stability and novel functionalities (Seela et al., 2010; Seela & Kröschel, 2003).
Applications De Recherche Scientifique
Fluorescence Detection and DNA Structural Changes : It is used to discriminate structural changes in DNA by changing its emission wavelength upon hybridization. This property makes it useful in fluorescence detection, diagnostic, and therapeutic applications (Saito et al., 2013).
Stability of DNA Structures : Studies have shown that 8-Aza-7-deaza-2'-deoxyguanosine contributes to the stability of DNA structures. It can form stable base pairs in DNA and supports the formation of autonomous DNA structures (Seela & Kröschel, 2003).
Antitumor Properties : There is evidence suggesting that 8-halo-7-deaza-2'-deoxyguanosine triphosphate exhibits an antiproliferative effect on HeLa cells, indicating potential as a new antitumor agent (Yin, Sasaki, & Taniguchi, 2016).
Enhanced Duplex Stability : The incorporation of 8-aza-7-deaza-2'-deoxyguanosine and its derivatives in DNA sequences has been found to enhance the stability of DNA duplexes, which is significant for DNA research and potential therapeutic applications (He, Seela, 2002).
Synthesis and Functionalization : It is used in the synthesis and functionalization of nucleosides and oligonucleotides. For instance, 8-aza-7-deaza-2'-deoxyguanosine nucleosides with octadiynyl side chains can form hybrids slightly more stable than canonical DNA (Seela, Xiong, Leonard, & Budow, 2009).
Safety And Hazards
Orientations Futures
DNA-encoded libraries are a prime technology for target-based small molecule screening. Native DNA used as a genetic compound barcode is chemically vulnerable under many reaction conditions. DNA barcodes that are composed of pyrimidine nucleobases, 7-deazaadenine, and 7-deaza-8-azaguanine have been investigated for their suitability for encoded chemistry both experimentally and computationally .
Propriétés
IUPAC Name |
6-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-4(9(18)14-10)2-12-15(8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,13,14,18)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLZQBWJRMFLAD-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aza-7-deaza-2'-deoxyguanosine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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